molecular formula C11H9ClN2O B6385565 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111107-98-2

5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385565
M. Wt: 220.65 g/mol
InChI Key: UTCLBDJWFUDSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95% (5-CMPH-2HPP, 95%) is an organic compound with a wide range of applications in scientific research. It is a widely used reagent in organic synthesis and is used in the production of a variety of pharmaceuticals and other compounds. 5-CMPH-2HPP, 95% is a versatile compound with a wide range of applications in scientific research, including biochemistry, pharmacology, and drug discovery.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine involves the reaction of 2-chloro-4-methylphenylamine with ethyl acetoacetate followed by cyclization with urea.

Starting Materials
2-chloro-4-methylphenylamine, ethyl acetoacetate, urea, sodium ethoxide, ethanol, wate

Reaction
Step 1: Dissolve 2-chloro-4-methylphenylamine in ethanol and add sodium ethoxide., Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 2 hours., Step 3: Cool the reaction mixture and add water to precipitate the product., Step 4: Collect the product by filtration and dry under vacuum., Step 5: Dissolve the product in ethanol and add urea., Step 6: Heat the reaction mixture under reflux for 4 hours., Step 7: Cool the reaction mixture and collect the product by filtration., Step 8: Wash the product with water and dry under vacuum to obtain 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine.

Scientific Research Applications

5-CMPH-2HPP, 95% is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the synthesis of various organic molecules. In addition, 5-CMPH-2HPP, 95% is used in biochemistry, pharmacology, and drug discovery. It has also been used in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.

Mechanism Of Action

The mechanism of action of 5-CMPH-2HPP, 95% is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means that it can react with other molecules to form covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-CMPH-2HPP, 95% are not fully understood. However, it is believed to have a wide range of effects on biological systems, including the synthesis of proteins and other molecules, as well as the regulation of gene expression. It is also believed to have an effect on the metabolism of cells, as well as on the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using 5-CMPH-2HPP, 95% in laboratory experiments include its versatility, its wide range of applications, and its ability to form covalent bonds with other molecules. Its limitations include its potential toxicity and its potential to cause adverse reactions in some individuals.

Future Directions

The future directions for 5-CMPH-2HPP, 95% include further research into its biochemical and physiological effects, as well as the development of new methods for its synthesis and use in laboratory experiments. In addition, further research is needed to understand its potential toxicity and its potential to cause adverse reactions in some individuals. Additionally, further research is needed to explore its potential applications in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCLBDJWFUDSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686823
Record name 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine

CAS RN

1111107-98-2
Record name 5-(2-Chloro-4-methylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111107-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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